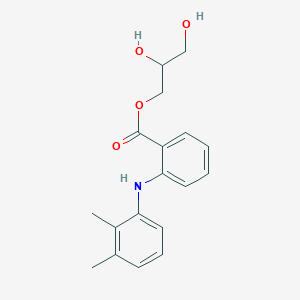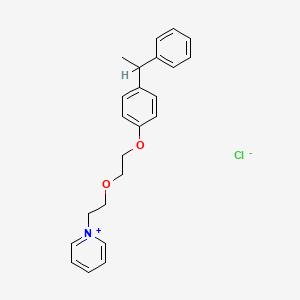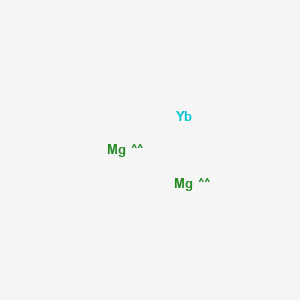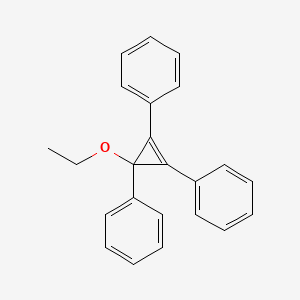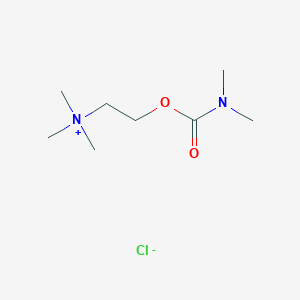
Ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a quaternary ammonium center and a carbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride typically involves the reaction of dimethylamine with ethylene oxide to form dimethylaminoethanol. This intermediate is then reacted with trimethylamine and phosgene to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Produces substituted ammonium compounds.
Oxidation: Forms oxides or hydroxyl derivatives.
Reduction: Produces amines.
Hydrolysis: Results in the formation of amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group interacts with negatively charged sites on cell membranes, leading to disruption of membrane integrity. This results in the leakage of cellular contents and eventual cell death. The carbamate group can also inhibit enzymes by carbamylation of active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylaminoethanol: Shares the dimethylamino group but lacks the quaternary ammonium center.
Trimethylamine: Contains the trimethylammonium group but lacks the carbamate functionality.
Choline Chloride: Similar quaternary ammonium structure but with a hydroxyl group instead of a carbamate group.
Uniqueness
Ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride is unique due to its combination of a quaternary ammonium center and a carbamate group. This dual functionality imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
14721-77-8 |
|---|---|
Molekularformel |
C8H19ClN2O2 |
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
2-(dimethylcarbamoyloxy)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C8H19N2O2.ClH/c1-9(2)8(11)12-7-6-10(3,4)5;/h6-7H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SZUIEUUMVHJAOU-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=O)OCC[N+](C)(C)C.[Cl-] |
Verwandte CAS-Nummern |
14721-70-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



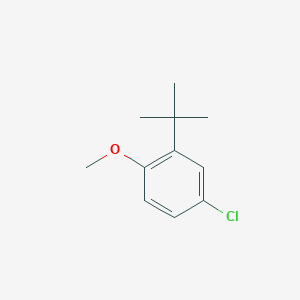
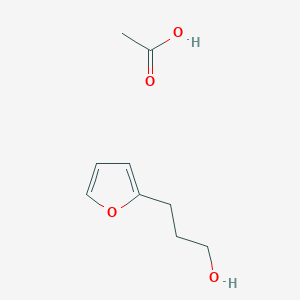
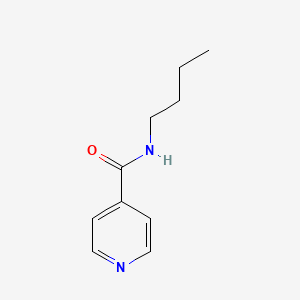
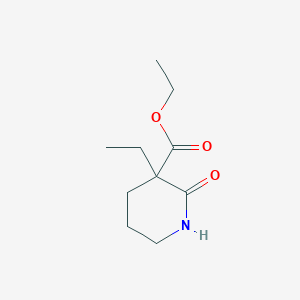
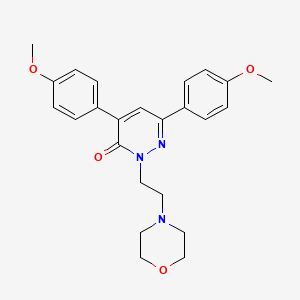
![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
